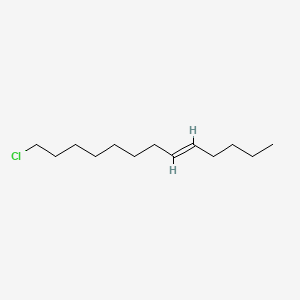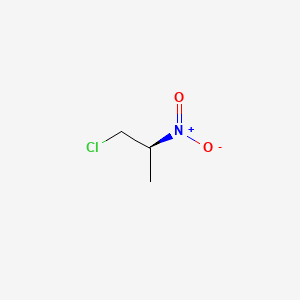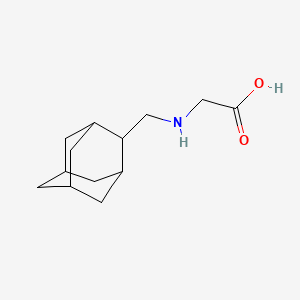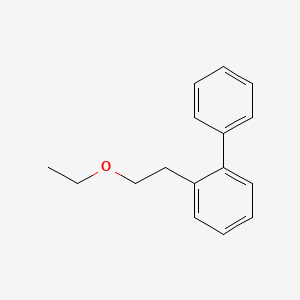
1-Hexatetracontanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexatetracontanol is a long-chain fatty alcohol with the molecular formula C46H94O . It is a member of the fatty alcohol family, characterized by a long hydrocarbon chain ending in a hydroxyl group. This compound is notable for its high molecular weight and its presence in various natural waxes and oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexatetracontanol can be synthesized through the reduction of the corresponding fatty acid or ester. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids derived from natural sources such as plant oils. This process is carried out in the presence of a catalyst, usually nickel or palladium, under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexatetracontanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding fatty acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: The major product is the corresponding fatty acid.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
1-Hexatetracontanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain compounds.
Biology: It is studied for its role in biological membranes and its effects on cell signaling.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1-Hexatetracontanol involves its interaction with biological membranes. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
1-Octacosanol (C28H58O): A shorter-chain fatty alcohol with similar properties but lower molecular weight.
1-Triacontanol (C30H62O): Another long-chain fatty alcohol, known for its use in plant growth regulation.
1-Tetracontanol (C40H82O): A compound with a slightly shorter chain length than 1-Hexatetracontanol.
Uniqueness: this compound is unique due to its exceptionally long hydrocarbon chain, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain fatty alcohols .
Propriétés
Numéro CAS |
172463-49-9 |
|---|---|
Formule moléculaire |
C46H94O |
Poids moléculaire |
663.2 g/mol |
Nom IUPAC |
hexatetracontan-1-ol |
InChI |
InChI=1S/C46H94O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47/h47H,2-46H2,1H3 |
Clé InChI |
HTPASOZPIGSFPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



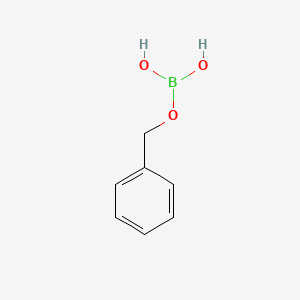


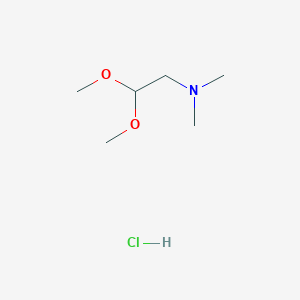
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)

